molecular formula C8H17NO B3384109 2,6-Diethylmorpholine CAS No. 52382-34-0

2,6-Diethylmorpholine

Cat. No.: B3384109
CAS No.: 52382-34-0
M. Wt: 143.23 g/mol
InChI Key: LPNZFNBNRWCBKA-UHFFFAOYSA-N
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Description

2,6-Diethylmorpholine is an organic compound belonging to the class of morpholines. Morpholines are heterocyclic amines containing both nitrogen and oxygen atoms in a six-membered ring. This compound is characterized by the presence of two ethyl groups attached to the second and sixth positions of the morpholine ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Scientific Research Applications

2,6-Diethylmorpholine finds applications in several scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

2,6-Dimethylmorpholine is a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage and may cause respiratory irritation .

Mechanism of Action

Target of Action

2,6-Diethylmorpholine is a versatile intermediate and is mainly used in the synthesis of pharmaceutical ingredients . .

Biochemical Pathways

This compound serves mainly as a building block for pharmaceutical ingredients . The specific biochemical pathways it affects would depend on the final pharmaceutical product it’s used to synthesize.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pH conditions can affect the stability and reactivity of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethylmorpholine typically involves the cyclization of diethylaminoethanol with an appropriate dehydrating agent. One common method is the reaction of diethylaminoethanol with sulfuric acid, which facilitates the cyclization process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes. This involves the use of large-scale reactors where diethylaminoethanol and sulfuric acid are continuously fed into the system. The reaction mixture is then heated to the required temperature, and the product is distilled and purified to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The ethyl groups in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents; reactions are conducted under controlled temperature and pressure conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine derivatives with various functional groups.

Comparison with Similar Compounds

    2,6-Dimethylmorpholine: Similar in structure but with methyl groups instead of ethyl groups.

    Morpholine: The parent compound without any substituents.

    2,5-Diethylmorpholine: Another isomer with ethyl groups at different positions.

Uniqueness: 2,6-Diethylmorpholine is unique due to the specific positioning of the ethyl groups, which imparts distinct chemical and physical properties. This positioning affects its reactivity and interaction with other molecules, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2,6-diethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-7-5-9-6-8(4-2)10-7/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNZFNBNRWCBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC(O1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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